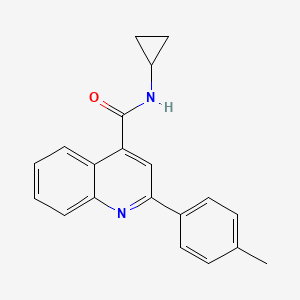

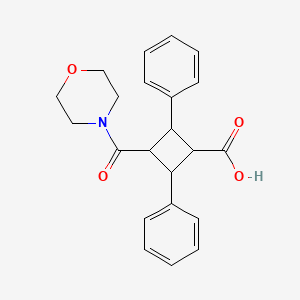

![molecular formula C20H26N4O2 B5552017 8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)

8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(1H-Imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound featuring an imidazole ring, known for its relevance in pharmaceutical chemistry due to its potential biological activities. This compound is part of a broader class of diazaspiro compounds, which have been studied for various biological activities, including antihypertensive and antimicrobial properties.

Synthesis Analysis

The synthesis of related diazaspiro compounds has been widely explored. For instance, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants substituted with different groups at the 8 position, for screening as antihypertensive agents (Caroon et al., 1981). Similarly, the synthesis of other imidazole-containing compounds, which are structurally related to the compound , has been reported in various studies, indicating a diverse synthetic approach to this class of compounds (Ramanathan, 2017).

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is characterized by their aromatic heterocyclic nature, which contributes to their pharmacokinetic properties. Hu and Chen (2015) reported the crystal structure and spectroscopic properties of a similar compound, demonstrating intramolecular hydrogen bonding and intermolecular π-π stacking interactions (Hu & Chen, 2015).

Aplicaciones Científicas De Investigación

Antihypertensive Activity

The synthesis and evaluation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , have been explored for their antihypertensive activity. These compounds were tested as antihypertensive agents, showing different degrees of activity based on their substitution patterns, particularly targeting alpha-adrenergic receptors without significant evidence of beta-adrenergic blocking activity. This research highlights the compound's potential application in developing antihypertensive treatments (Caroon et al., 1981).

Glycosidase Inhibition

Another study focused on the synthesis of a new scaffold involving carbocycles and substituted imidazolines, aimed at inhibiting glycosidases. This research suggests potential applications in designing specific inhibitors for glycosidases, which is critical for addressing various biochemical processes and diseases (Nakahara et al., 2008).

Antimicrobial Activity

Imidazole derivatives, including those structurally related to the compound , have been synthesized and assessed for their antimicrobial activity. Some of these compounds showed potential as antimicrobial agents, underlining the importance of imidazole-based compounds in developing new antimicrobial treatments (Maheta et al., 2012).

Anticancer Drug Metabolism

Research into the metabolism of novel anticancer agents structurally similar to the compound of interest has provided insights into their biotransformation and excretion pathways. Understanding these metabolic pathways is crucial for the development of effective cancer therapies (Lee et al., 2004).

Antibacterial and Cytotoxicity Studies

The synthesis and evaluation of N-heterocyclic carbene-silver complexes, incorporating imidazole derivatives similar to the compound , have demonstrated significant antibacterial activity and cytotoxic effects on cancer cell lines. These findings open up new avenues for the application of these compounds in antimicrobial and cancer research (Patil et al., 2010).

Propiedades

IUPAC Name |

8-(1H-imidazol-2-ylmethyl)-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-26-17-4-2-3-16(11-17)13-24-15-20(12-19(24)25)5-9-23(10-6-20)14-18-21-7-8-22-18/h2-4,7-8,11H,5-6,9-10,12-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLGZVKRHEXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CC3(CCN(CC3)CC4=NC=CN4)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

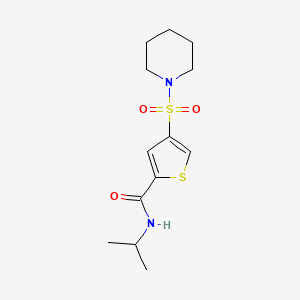

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)

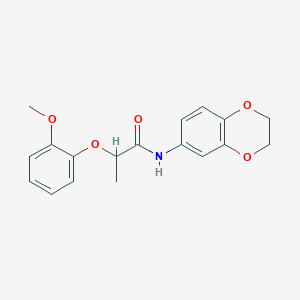

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

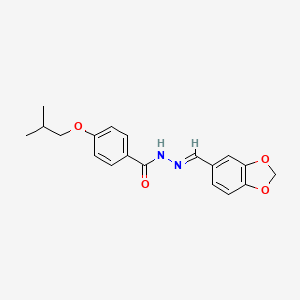

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)